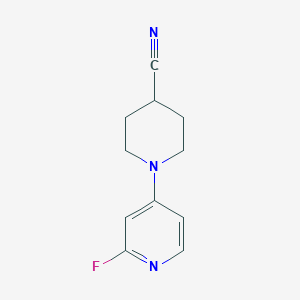

1-(2-Fluoropyridin-4-yl)piperidine-4-carbonitrile

Description

1-(2-Fluoropyridin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carbonitrile group and at the 1-position with a 2-fluoropyridinyl moiety. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The fluorine atom on the pyridine ring enhances metabolic stability and modulates lipophilicity, while the carbonitrile group acts as a hydrogen bond acceptor, influencing target binding affinity.

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-11-7-10(1-4-14-11)15-5-2-9(8-13)3-6-15/h1,4,7,9H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMVEUZKAQULFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoropyridin-4-yl)piperidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula: C13H14FN3

- IUPAC Name: this compound

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of its interactions with specific biological targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the piperidine and pyridine rings significantly influence the compound's potency and selectivity. For instance, the presence of electron-withdrawing groups on the pyridine moiety enhances anti-tumor activity, while bulky substituents on the piperidine ring can affect binding affinity and selectivity towards target receptors.

Pharmacological Profiles

This compound has shown promising results in several pharmacological studies:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study reported that derivatives of 1-(2-Fluoropyridin-4-yl)piperidine exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values comparable or superior to established chemotherapeutics like doxorubicin .

- Antitubercular Activity : The compound demonstrated potent anti-tuberculosis activity, with minimal cytotoxicity observed in non-target cells, indicating a favorable therapeutic index for potential drug development .

- Receptor Interaction Studies : Binding assays revealed that the compound interacts with multiple receptors, including serotonin and dopamine receptors. This multi-target activity suggests potential applications in treating neurological disorders alongside its anticancer properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Inhibition of Syk Kinase

One of the notable applications of this compound is its role as an inhibitor of Syk kinase, which is implicated in various diseases, including allergic and autoimmune disorders. Compounds similar to 1-(2-Fluoropyridin-4-yl)piperidine-4-carbonitrile have been shown to exhibit potential therapeutic benefits for conditions such as asthma, rheumatoid arthritis, and certain types of lymphoma. The inhibition of Syk kinase may lead to a reduction in inflammatory responses and improvement in symptoms associated with these conditions .

BCL6 Inhibition

Recent studies have highlighted the optimization of compounds like this compound for the degradation of BCL6, a transcriptional repressor linked to diffuse large B-cell lymphoma (DLBCL). This compound has been part of research aimed at developing potent in vivo chemical probes that can effectively inhibit BCL6 activity, showcasing its potential in oncology .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications to the piperidine ring and the fluoropyridine moiety can enhance biological activity. These studies are crucial for optimizing the pharmacokinetic properties and efficacy of the compound against specific biological targets. For instance, altering substituents on the piperidine ring has been shown to influence potency and selectivity towards Syk kinase and BCL6 .

Preclinical Studies

Preclinical evaluations have demonstrated that derivatives of this compound possess desirable pharmacological profiles. These include favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making them suitable candidates for further development as therapeutic agents. For example, studies have indicated that certain derivatives can effectively penetrate biological membranes and exhibit significant bioavailability in animal models .

Potential Applications in Neuropharmacology

There is emerging interest in the application of this compound in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving glutamate receptors. Positive allosteric modulators targeting metabotropic glutamate receptors have shown promise in treating schizophrenia and other cognitive disorders .

Summary Table of Applications

Comparison with Similar Compounds

Fluorinated Aromatic Systems

- 1-(6-Fluoroquinolin-4-yl)piperidine-4-carbonitrile Derivatives (): These compounds replace the pyridine ring with a quinoline system, introducing extended π-conjugation and planarity. The 6-fluoro substituent on quinoline enhances target selectivity for ALDH1A1, with IC50 values ranging from 7.0 to 87.0 nM depending on additional substituents (e.g., 4-fluorophenyl vs. 2-fluorophenyl) .

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile ():

- The nitro group at the 3-position of pyridine is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen. This contrasts with the electron-deficient but less polarizing fluorine in the target compound.

- Impact : Nitro groups may confer higher reactivity (e.g., susceptibility to reduction) compared to fluorine, affecting metabolic pathways .

Non-Aromatic Substituents

ALDH1A1 Inhibitors

- 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-(4-fluorophenyl)piperidine-4-carbonitrile (): Displays IC50 values of 11.0 and 87.0 nM in two studies, highlighting the critical role of the 4-fluorophenyl group in potency. The methylsulfonyl-piperazine moiety enhances target engagement through hydrophobic interactions . Comparison: The absence of a sulfonyl group in the target compound may limit its ALDH1A1 affinity but reduce off-target effects.

Kinase and GPCR Modulation

- 1-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (): Inhibits cyclin G-associated kinase (GAK) with nanomolar potency. The isothiazolo-pyridine core and methoxy group contribute to π-π stacking and hydrogen bonding with the kinase active site . Contrast: The target compound’s simpler pyridine system may lack the conformational rigidity needed for kinase inhibition but could improve synthetic accessibility.

Coupling Reactions

- Quinoline-based Analogs (): Synthesized via amide coupling using HATU and DIPEA, yielding 68–94% purity. The 4-carbonitrile group is introduced early and retained throughout functionalization .

Late-Stage Functionalization

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Pharmacological Data for Selected Analogs

Preparation Methods

Multi-Step Organic Synthesis

The synthesis typically starts with a 2-fluoropyridine derivative, which undergoes nucleophilic substitution or coupling with a piperidine precursor. The piperidine ring can be formed or functionalized prior to or after attachment of the fluoropyridine moiety. The carbonitrile group is introduced via cyanation reactions or by using nitrile-containing starting materials.

Although direct literature on this compound is limited, closely related compounds such as 4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile have been synthesized using:

Photoredox-Mediated Synthesis of Fluoropyridines

A notable modern method for synthesizing fluoropyridine rings involves photoredox catalysis. Scherbinina et al. demonstrated a procedure where two ketone components undergo photoredox-mediated coupling in DMF solvent at elevated temperature (120 °C) with ammonium acetate to form fluoropyridines in high yields (up to 98%). This method avoids isolation of intermediates and may be adaptable for preparing fluoropyridine moieties in the target compound.

| Entry | Reagents (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AcONH4 (1.3), K2CO3 (2.5) | MeCN | 80 | 2 | <5 |

| 2 | AcONH4 (2.5), K2CO3 (4) | DMF | 80 | 2 | 55 |

| 3 | AcONH4 (6) | DMF | 120 | 3 | 98 (90a) |

*a Isolated yield based on iodide

Industrial and Advanced Synthetic Techniques

Industrial synthesis often employs continuous flow synthesis and high-throughput screening to optimize reaction parameters for scale-up production of fluoropyridine-piperidine carbonitriles. These methods allow precise control over temperature, reaction time, and reagent stoichiometry, improving yield and purity.

Reaction Conditions and Reagents

- Solvents: Polar aprotic solvents such as DMF are preferred for their ability to dissolve polar intermediates and facilitate nucleophilic substitution.

- Bases: Potassium carbonate (K2CO3) is commonly used to mediate cyclization and rearrangement reactions.

- Temperature: Elevated temperatures (80–140 °C) are often required to drive ring formation and cyanation steps.

- Catalysts: Photoredox catalysts or bases can be employed to promote ring closure and fluoropyridine formation.

Summary Table of Preparation Methods

Research Findings and Analysis

- The photoredox-mediated approach offers a streamlined synthesis of fluoropyridines, which can be adapted for the target compound, reducing intermediate isolation steps and improving efficiency.

- Use of potassium carbonate as a base in cyclization reactions facilitates high yields and selectivity in ring formation.

- Industrial methods emphasize process optimization through continuous flow, enabling consistent large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.